molecular formula C11H16BrNO2 B5164138 2-[3-(2-Bromophenoxy)propylamino]ethanol

2-[3-(2-Bromophenoxy)propylamino]ethanol

Cat. No.: B5164138
M. Wt: 274.15 g/mol
InChI Key: AYADDMHTDWTPDV-UHFFFAOYSA-N
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Description

2-[3-(2-Bromophenoxy)propylamino]ethanol is a synthetic organic compound characterized by a phenoxy group substituted with bromine at the ortho-position, a propylamino linker, and a terminal ethanol moiety. For example, compounds with similar backbones, such as 2-[3-(2,3-dichlorophenoxy)propylamino]ethanol, have demonstrated activity in restoring cisplatin sensitivity in ovarian carcinoma cells by activating ERK1/2 phosphorylation . The bromine substituent in the target compound may influence lipophilicity and binding kinetics compared to chlorinated analogs.

Properties

IUPAC Name

2-[3-(2-bromophenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYADDMHTDWTPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCNCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Bromophenoxy)propylamino]ethanol typically involves the reaction of 2-bromophenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2-bromophenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Bromophenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 2-[3-(2-bromophenoxy)propylamino]acetaldehyde.

    Reduction: Formation of 2-[3-(phenoxy)propylamino]ethanol.

    Substitution: Formation of 2-[3-(2-azidophenoxy)propylamino]ethanol or 2-[3-(2-thiophenoxy)propylamino]ethanol.

Scientific Research Applications

2-[3-(2-Bromophenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Bromophenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrophobic interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-[3-(2-Bromophenoxy)propylamino]ethanol and related compounds:

Compound Name Substituent(s) Molecular Formula CAS RN Biological Activity/Application Reference
This compound 2-Bromophenoxy C₁₁H₁₆BrNO₂ Not provided Hypothesized ERK modulation (inferred) N/A
2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol 2,3-Dichlorophenoxy C₁₁H₁₄Cl₂NO₂ Not provided ERK1/2 activation; cisplatin sensitizer
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl)phenoxy C₁₈H₃₀O₃ 9036-19-5 Industrial/chemical applications (surfactant?)
2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol 3-Trifluoromethylbenzyl, isopropyl C₁₄H₁₉F₃NO 1353985-63-3 Not specified; potential receptor ligand
2-[3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol 6-Chloro-2-methoxyacridinyl C₂₀H₂₄ClN₃O₂ 37020-26-1 Biochemical research (e.g., fluorescent probes)

Key Findings from Comparative Analysis

Halogen Substituent Effects
  • Chlorine vs. Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability but could reduce metabolic stability due to slower enzymatic cleavage of C-Br bonds.
Backbone Modifications
  • Ethoxy vs. Propylamino Linkers: The tetramethylbutylphenoxy compound (CAS 9036-19-5) uses an ethoxy spacer instead of a propylamino chain, likely reducing its capacity for hydrogen bonding and altering solubility .
  • Acridinyl Moieties: The acridine-substituted derivative (CAS 37020-26-1) replaces the aromatic phenoxy group with a heterocyclic acridinyl system, enabling intercalation into DNA or RNA, which is critical for applications in biochemical assays .
Regulatory and Industrial Context
  • Compounds like 2-(N-Isopropyl-N-propylamino)ethanol (CAS 4535-77-7) are regulated under HS Code 2922.19, indicating their use in amine derivatives for pharmaceuticals or agrochemicals . This contrasts with the target compound, which lacks explicit regulatory data but may share similar industrial applications.

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